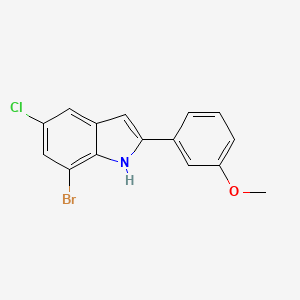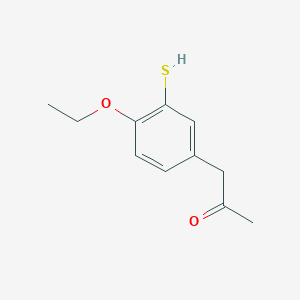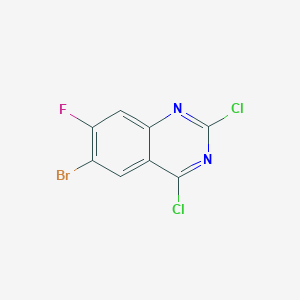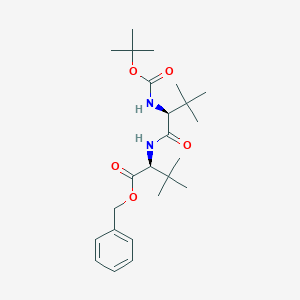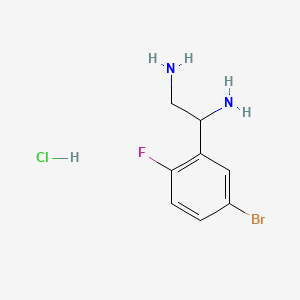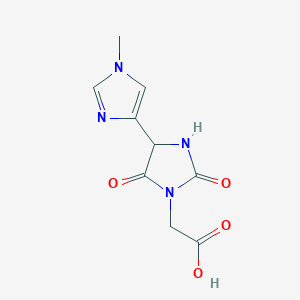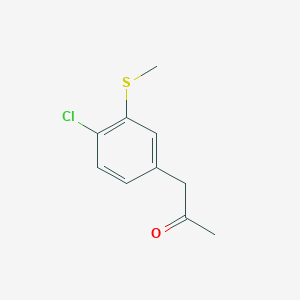![molecular formula C31H33F3N2O2 B14037624 (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxamide](/img/structure/B14037624.png)
(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide is a complex organic molecule with a unique structure This compound is characterized by its multiple ring systems, including a dibenzoannulene core, and various functional groups such as hydroxyl, trifluoromethyl, and carboxamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide typically involves multiple steps, starting from simpler organic precursors. The synthetic route may include:
Formation of the dibenzoannulene core: This can be achieved through a series of cyclization reactions.
Introduction of functional groups: Functional groups such as hydroxyl, trifluoromethyl, and carboxamide are introduced through specific reactions like hydroxylation, trifluoromethylation, and amidation.
Chiral resolution: The compound’s stereochemistry is controlled through chiral catalysts or resolution techniques.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve:
Catalysis: Using efficient catalysts to speed up reactions and improve yields.
Purification: Employing advanced purification techniques such as chromatography to obtain high-purity product.
Automation: Utilizing automated systems for large-scale synthesis to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
The compound (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
The compound (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide has several scientific research applications:
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s stability and functional groups make it suitable for developing new materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: Its chemical properties can be exploited in the development of new industrial catalysts or as intermediates in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism by which (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide shares similarities with other dibenzoannulene derivatives and compounds with trifluoromethyl groups.
- Other similar compounds : Include those with similar ring structures and functional groups, such as benzyl derivatives and pyridine-containing molecules.
Uniqueness
The uniqueness of (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C31H33F3N2O2 |
|---|---|
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
(1S,11R,13R)-1-benzyl-13-hydroxy-11-methyl-N-(2-methylpyridin-3-yl)-13-(trifluoromethyl)tricyclo[9.4.0.02,7]pentadeca-2(7),3,5-triene-5-carboxamide |
InChI |
InChI=1S/C31H33F3N2O2/c1-21-26(11-7-17-35-21)36-27(37)24-12-13-25-23(18-24)10-6-14-28(2)20-30(38,31(32,33)34)16-15-29(25,28)19-22-8-4-3-5-9-22/h3-5,7-9,11-13,17-18,38H,6,10,14-16,19-20H2,1-2H3,(H,36,37)/t28-,29-,30-/m1/s1 |
Clave InChI |
VEVQYNBVSYQDBJ-IDZRBWSNSA-N |
SMILES isomérico |
CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)[C@@]4(CC[C@@](C[C@]4(CCC3)C)(C(F)(F)F)O)CC5=CC=CC=C5 |
SMILES canónico |
CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4(CCC3)C)(C(F)(F)F)O)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


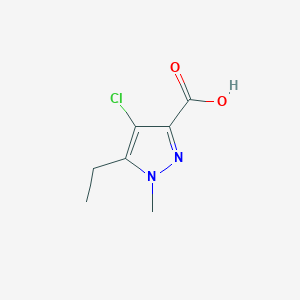
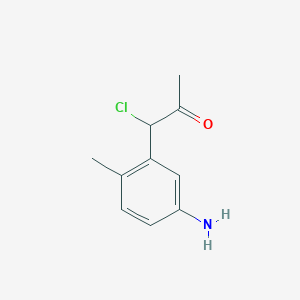
![Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl-](/img/structure/B14037555.png)
